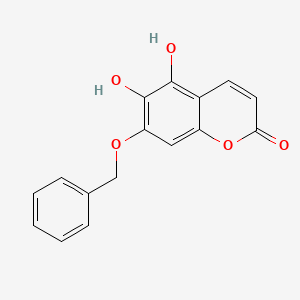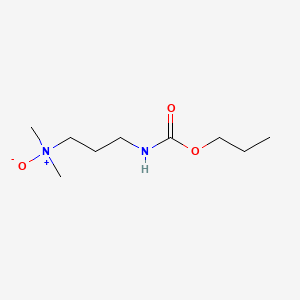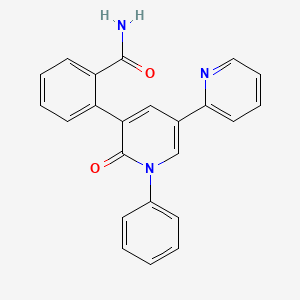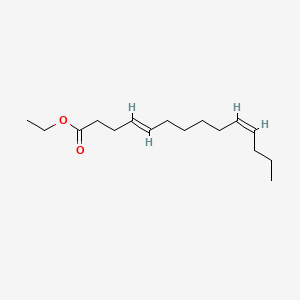
ethyl (4E,10Z)-tetradeca-4,10-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (4E,10Z)-tetradeca-4,10-dienoate is an organic compound that belongs to the class of esters It is characterized by the presence of two conjugated double bonds in the 4E and 10Z positions of a tetradeca chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4E,10Z)-tetradeca-4,10-dienoate typically involves the use of stereoselective reactions to ensure the correct configuration of the double bonds. One common method involves the Wittig reaction, where a phosphorus ylide reacts with an aldehyde to form the desired double bonds . Another approach is the Claisen rearrangement, which is a thermal reaction that rearranges allyl vinyl ethers to form γ,δ-unsaturated carbonyl compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar stereoselective methods. The starting materials, such as 5-bromopentan-1-ol, are reacted with acrolein in a Grignard reaction to form key intermediates. These intermediates undergo further reactions, including oxidation and Wittig reactions, to yield the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of saturated esters or alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for oxidation reactions.
Reduction: Lithium aluminium hydride (LAH) is a typical reducing agent used in these reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated esters and alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Ethyl (4E,10Z)-tetradeca-4,10-dienoate has several applications in scientific research:
Medicine: Research into its potential biological activities and interactions with biological targets is ongoing.
Industry: It is used in the synthesis of pheromone analogs for pest control in agriculture.
作用机制
The mechanism of action of ethyl (4E,10Z)-tetradeca-4,10-dienoate in biological systems involves its interaction with specific receptors in insects. As a pheromone component, it binds to olfactory receptors in the target species, triggering behavioral responses such as attraction or mating . The molecular pathways involved include signal transduction mechanisms that lead to changes in insect behavior.
相似化合物的比较
Ethyl (4E,10Z)-tetradeca-4,10-dienoate can be compared with other similar compounds, such as:
(4E,10Z)-tetradeca-4,10-dienyl acetate: Another component of insect pheromones with similar structural features but different functional groups.
(4E,10Z)-tetradeca-4,10-dien-1-ol: A related alcohol that shares the same double bond configuration.
Uniqueness: The uniqueness of this compound lies in its specific double bond configuration and ester functional group, which confer distinct chemical and biological properties. Its role as a pheromone component highlights its importance in ecological and entomological research.
属性
分子式 |
C16H28O2 |
|---|---|
分子量 |
252.39 g/mol |
IUPAC 名称 |
ethyl (4E,10Z)-tetradeca-4,10-dienoate |
InChI |
InChI=1S/C16H28O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h6-7,12-13H,3-5,8-11,14-15H2,1-2H3/b7-6-,13-12+ |
InChI 键 |
XEXAGQPDJKPIIM-NQFDUOLLSA-N |
手性 SMILES |
CCC/C=C\CCCC/C=C/CCC(=O)OCC |
规范 SMILES |
CCCC=CCCCCC=CCCC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


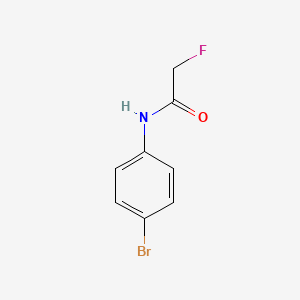
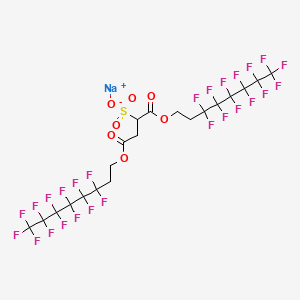

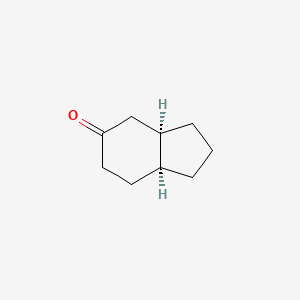
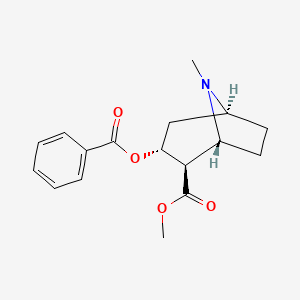
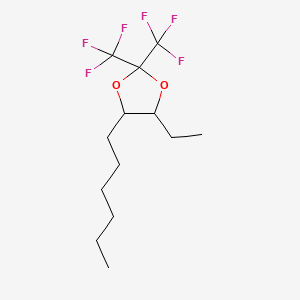
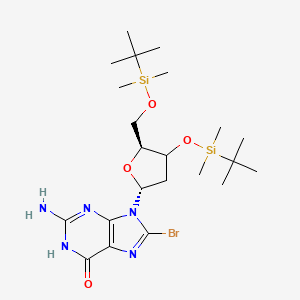
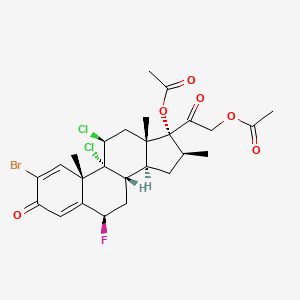
![(E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride](/img/structure/B13417878.png)


